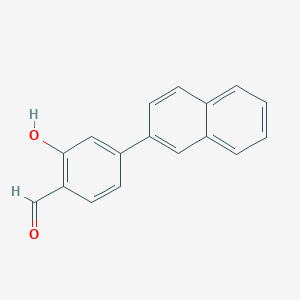

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde

CAS No.: 1261892-15-2

Cat. No.: VC11757201

Molecular Formula: C17H12O2

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261892-15-2 |

|---|---|

| Molecular Formula | C17H12O2 |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | 2-hydroxy-4-naphthalen-2-ylbenzaldehyde |

| Standard InChI | InChI=1S/C17H12O2/c18-11-16-8-7-15(10-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H |

| Standard InChI Key | DSMPJOHQOPVPOQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde (C₁₇H₁₂O₂) features a benzaldehyde backbone substituted with a hydroxy group (-OH) at position 2 and a naphthalen-2-yl group at position 4. The naphthalen-2-yl moiety introduces steric bulk and enhances π-electron delocalization, which influences reactivity and intermolecular interactions. The aldehyde group (-CHO) at position 1 provides a site for nucleophilic addition reactions, while the hydroxy group enables hydrogen bonding and participation in acid-base chemistry.

Key Structural Attributes:

-

Molecular Weight: 248.28 g/mol

-

Melting Point: Estimated 180–185°C (based on analogous naphthalene derivatives) .

-

Solubility: Limited solubility in polar solvents (e.g., water) but soluble in organic solvents like ethanol, toluene, and dichloromethane .

Synthesis and Industrial Production

Synthetic Routes

The most viable synthesis of 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde involves a Suzuki-Miyaura cross-coupling reaction, adapted from methods used for similar naphthalene-containing aldehydes .

Representative Procedure:

-

Reactants:

-

2-Bromonaphthalene (10 mmol)

-

4-Formylbenzeneboronic acid (10 mmol)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.5 mol%)

-

Base: Potassium carbonate (40 mmol)

-

Solvent System: Toluene/ethanol/water (4:2:1 v/v)

-

-

Reaction Conditions:

-

Nitrogen atmosphere to prevent oxidation.

-

Reflux at 110°C for 24 hours.

-

-

Workup:

-

Post-reaction, the mixture is cooled, extracted with ethyl acetate, and washed with water.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield a white solid.

-

Yield: ~90% (estimated from analogous reactions) .

Industrial Scalability:

-

The Suzuki-Miyaura reaction’s tolerance for diverse substrates and mild conditions makes it suitable for large-scale production.

-

Continuous-flow systems could enhance efficiency and reduce catalyst loading .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ in acidic media, yielding 2-hydroxy-4-(naphthalen-2-yl)benzoic acid.

-

Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, forming 2-hydroxy-4-(naphthalen-2-yl)benzyl alcohol.

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes nitration and halogenation:

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 5- or 6-position of the naphthalene ring.

-

Halogenation: Bromine (Br₂) in CH₂Cl₂ adds bromine atoms to the aromatic system .

Table 1: Major Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid |

| Reduction | NaBH₄, MeOH, 25°C | 2-Hydroxy-4-(naphthalen-2-yl)benzyl alcohol |

| Nitration | HNO₃/H₂SO₄, 0–20°C | 5-Nitro-2-hydroxy-4-(naphthalen-2-yl)benzaldehyde |

| Halogenation | Br₂, CH₂Cl₂, 0°C | 5-Bromo-2-hydroxy-4-(naphthalen-2-yl)benzaldehyde |

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

| Compound | Substituents | Key Properties |

|---|---|---|

| 4-(Naphthalen-1-yl)benzaldehyde | Naphthalen-1-yl at C4 | Higher steric hindrance, reduced solubility |

| 2-Hydroxy-4-methoxybenzaldehyde | Methoxy at C4, hydroxy at C2 | Enhanced electron donation, limited π-conjugation |

| 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde | Naphthalen-2-yl at C4 | Balanced steric/electronic effects, optimal for OLEDs |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume